molecular formula C10H11ClN2O B12281747 2-(2-Aminoethyl)-6-chloroisoindolin-1-one CAS No. 1807534-81-1

2-(2-Aminoethyl)-6-chloroisoindolin-1-one

Cat. No.: B12281747
CAS No.: 1807534-81-1
M. Wt: 210.66 g/mol
InChI Key: LZNPSTZCEVNVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminoethyl)-6-chloroisoindolin-1-one is a chemical compound that belongs to the class of isoindolinones. This compound is characterized by the presence of an aminoethyl group and a chlorine atom attached to the isoindolinone core. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-6-chloroisoindolin-1-one typically involves the reaction of 6-chloroisoindolin-1-one with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improves the overall yield and purity of the product. The use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form 2-(2-Aminoethyl)-6-chloroisoindoline.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 2-(2-Aminoethyl)-6-chloroisoindoline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Aminoethyl)-6-chloroisoindolin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-chloroisoindolin-1-one involves its interaction with specific molecular targets in the body. The aminoethyl group allows the compound to form hydrogen bonds with target proteins, potentially inhibiting their function. The chlorine atom may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    2-(2-Aminoethyl)-isoindolin-1-one: Lacks the chlorine atom, which may affect its biological activity and solubility.

    6-Chloroisoindolin-1-one: Lacks the aminoethyl group, which may reduce its ability to interact with biological targets.

    2-(2-Aminoethyl)-6-bromoisoindolin-1-one: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological properties.

Uniqueness: 2-(2-Aminoethyl)-6-chloroisoindolin-1-one is unique due to the presence of both the aminoethyl group and the chlorine atom. This combination provides a balance of hydrophilic and lipophilic properties, enhancing its potential as a versatile compound in various applications.

Properties

CAS No.

1807534-81-1

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

2-(2-aminoethyl)-6-chloro-3H-isoindol-1-one

InChI

InChI=1S/C10H11ClN2O/c11-8-2-1-7-6-13(4-3-12)10(14)9(7)5-8/h1-2,5H,3-4,6,12H2

InChI Key

LZNPSTZCEVNVEF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)C(=O)N1CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.